Diethyl Phenylmalonate: A Comprehensive Technical Overview
Diethyl Phenylmalonate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: Diethyl phenylmalonate is an aromatic malonic ester that serves as a crucial intermediate in various organic syntheses, most notably in the production of pharmaceuticals like phenobarbital.[1] Its unique chemical structure, characterized by a phenyl group attached to a malonate backbone, imparts distinct reactivity compared to other malonic esters.[1] This document provides an in-depth guide to the chemical properties, structure, and experimental protocols related to diethyl phenylmalonate, intended for professionals in research and drug development.
Chemical Structure and Identification
Diethyl phenylmalonate is a diester derivative of phenylmalonic acid. The central alpha-carbon is bonded to a phenyl group and two carboxyethyl groups.
| Identifier | Value |
| IUPAC Name | diethyl 2-phenylpropanedioate |
| Molecular Formula | C₁₃H₁₆O₄[1][2][3] |
| SMILES | CCOC(=O)C(C1=CC=CC=C1)C(=O)OCC[3] |
| InChI Key | FGYDHYCFHBSNPE-UHFFFAOYSA-N[3] |
| CAS Number | 83-13-6[1][3] |
| Synonyms | Phenylmalonic acid diethyl ester, Propanedioic acid, phenyl-, diethyl ester[3] |
graph Diethyl_Phenylmalonate { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_alpha [label="C"]; C_co1 [label="C"]; O1_1 [label="O"]; O1_2 [label="O"]; C_et1_1 [label="CH₂"]; C_et1_2 [label="CH₃"]; C_co2 [label="C"]; O2_1 [label="O"]; O2_2 [label="O"]; C_et2_1 [label="CH₂"]; C_et2_2 [label="CH₃"]; H_alpha [label="H"];
// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_alpha;
// Malonate core C_alpha -- H_alpha [len=0.7]; C_alpha -- C_co1; C_alpha -- C_co2;
// Ester group 1 C_co1 -- O1_1 [style=double, len=0.8]; C_co1 -- O1_2; O1_2 -- C_et1_1; C_et1_1 -- C_et1_2;
// Ester group 2 C_co2 -- O2_1 [style=double, len=0.8]; C_co2 -- O2_2; O2_2 -- C_et2_1; C_et2_1 -- C_et2_2;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_alpha [pos="0,2.5!"]; H_alpha [pos="-0.7,3!"]; C_co1 [pos="1.5,3!"]; O1_1 [pos="1.5,4!"]; O1_2 [pos="2.5,2.5!"]; C_et1_1 [pos="3.5,3!"]; C_et1_2 [pos="4.5,2.5!"]; C_co2 [pos="-1.5,3!"]; O2_1 [pos="-1.5,4!"]; O2_2 [pos="-2.5,2.5!"]; C_et2_1 [pos="-3.5,3!"]; C_et2_2 [pos="-4.5,2.5!"]; }
Caption: 2D structure of Diethyl Phenylmalonate.
Physicochemical Properties
Diethyl phenylmalonate is typically a colorless to light yellow liquid at room temperature.[1][4] It is characterized by its limited solubility in water but is soluble in common organic solvents like ethanol (B145695) and ether.[4]
| Property | Value |
| Molecular Weight | 236.26 g/mol [1][3] |
| Appearance | Colorless to light yellow liquid[1][4][5] |
| Melting Point | 16-17 °C[2][6] |
| Boiling Point | 170-172 °C at 14 mmHg[2][7] |
| Density | 1.095 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.491[2] |
| Flash Point | >113 °C (>230 °F)[2] |
| Water Solubility | Immiscible[2][5] |
Reactivity and Synthetic Applications
The chemical behavior of diethyl phenylmalonate is largely dictated by the acidic alpha-proton and the ester functionalities. The presence of the phenyl group enhances its reactivity in certain substitution reactions.[1]
-
Enolate Formation: The alpha-carbon can be deprotonated by a strong base, such as sodium ethoxide, to form a resonance-stabilized carbanion.[1] This enolate is a potent nucleophile.
-
Alkylation: The enolate of diethyl phenylmalonate can undergo nucleophilic substitution with alkyl halides. This reaction is a key step in the synthesis of phenobarbital, where diethyl phenylmalonate is first ethylated to form diethyl ethylphenylmalonate.[8]
-
Hydrolysis: Under basic conditions, the ester groups can be hydrolyzed to yield phenylmalonic acid.[1]
-
Decarboxylation: The resulting phenylmalonic acid (from hydrolysis) or its derivatives can be decarboxylated upon heating to produce substituted acetic acids.[1]
-
Condensation Reactions: It serves as a key reactant in condensation reactions with urea (B33335) or its derivatives to form barbiturates.[8]
Caption: Key reactions involving Diethyl Phenylmalonate.
Experimental Protocols
Synthesis of Diethyl Phenylmalonate via Claisen Condensation
A common laboratory and industrial method for synthesizing diethyl phenylmalonate involves the Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate (B1200264), followed by decarbonylation.[9] This indirect route is often preferred because aryl halides are generally poor electrophiles for the direct alkylation of diethyl malonate.[9]
Methodology:
-
Sodium Ethoxide Preparation: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, 23 g of sodium is dissolved in 500 cc of absolute ethanol.[8][10]
-
Condensation: The resulting sodium ethoxide solution is cooled to 60°C.[8][10] With vigorous stirring, 146 g of diethyl oxalate is added rapidly, immediately followed by 175 g of ethyl phenylacetate.[8][10]
-
Crystallization: The sodium derivative of diethyl phenyloxalacetate will crystallize.[8] The mixture is cooled, and the solid is collected by suction filtration after stirring with dry ether.[10]
-
Liberation of Ester: The collected sodium salt is treated with a dilute solution of sulfuric acid (e.g., 29 cc of concentrated H₂SO₄ in 500 cc of water) to liberate the diethyl phenyloxalacetate as an oil.[8][10]
-
Extraction and Drying: The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate.[10]
-
Decarbonylation: After distilling off the ether, the residual oil is heated in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C.[8][10] Heating is continued until the evolution of carbon monoxide ceases (typically 5-6 hours).[8][10]
-
Purification: The resulting crude diethyl phenylmalonate is then purified by vacuum distillation.[10]
Palladium-Catalyzed Arylation of Diethyl Malonate
Modern methods have been developed to overcome the challenge of direct arylation. One such method involves a palladium-catalyzed cross-coupling reaction.
Methodology:
-
Reaction Setup: In a glove box, a screw-capped vial is charged with Pd(dba)₂ (0.010 mmol), di-tert-butyl(neopentyl)phosphine (DTBNpP, 0.020 mmol), and NaH (1.2 mmol).[11]
-
Reagent Addition: The vial is sealed and removed from the glove box. Toluene (1.0 mL), an aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol) are added.[11]
-
Reaction: The reaction mixture is stirred at 70 °C for 24 hours.[11]
-
Workup and Purification: The crude reaction mixture is filtered through Celite and concentrated. The resulting residue is purified by column chromatography on silica (B1680970) gel to yield diethyl phenylmalonate.[11] Yields as high as 89% have been reported under optimized conditions.[1][11]
Safety and Handling
Diethyl phenylmalonate may cause mild irritation upon contact with skin, eyes, or mucous membranes.[4] Prolonged or repeated exposure could lead to respiratory discomfort or dermatitis in sensitive individuals.[4]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, gloves, and use adequate ventilation to keep airborne concentrations low.[12][13]
-
Handling: Avoid breathing vapor, mist, or gas. Avoid contact with skin and eyes.[6][12] Wash thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[4][5][12]
-
Incompatibilities: Incompatible with strong oxidizing agents, acids, bases, and reducing agents.[4][12]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.[4][6][12]
There is currently no conclusive evidence linking this compound to carcinogenic effects based on evaluations by major regulatory agencies.[4]
Conclusion
Diethyl phenylmalonate is a versatile and valuable chemical intermediate with well-defined properties and reactivity. Its primary application in the synthesis of barbiturates highlights its importance in the pharmaceutical industry. The experimental protocols for its synthesis, particularly the classical Claisen condensation and modern catalytic methods, are well-established. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in research and development.
References
- 1. Diethyl phenylmalonate | 83-13-6 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Diethyl phenylmalonate | 83-13-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
